2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide
Overview
Description
“2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide” is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Bromination and Nitration: The triazole ring is then brominated and nitrated using bromine and nitric acid, respectively, under controlled conditions.
Acetamide Formation: The final step involves the reaction of the brominated and nitrated triazole with 2-methoxyphenylacetic acid to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide” would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro group may also play a role in generating reactive oxygen species, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
5-Bromo-1,2,4-triazole: A brominated derivative with similar properties.
3-Nitro-1,2,4-triazole: A nitrated derivative with potential biological activities.
Uniqueness
“2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide” is unique due to the combination of bromine, nitro, and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to other triazole derivatives.
Properties
IUPAC Name |
2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O4/c1-21-8-5-3-2-4-7(8)13-9(18)6-16-10(12)14-11(15-16)17(19)20/h2-5H,6H2,1H3,(H,13,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUROPISFMRNCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=NC(=N2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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